ETHYL (2Z)-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 2-[(1-allyl-1H-indol-3-yl)methylene]-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
The synthesis of ETHYL (2Z)-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps. One common synthetic route starts with the esterification of 2-(1H-indol-3-yl)acetic acid with ethanol in the presence of a catalytic amount of sulfuric acid to form ethyl 2-(1H-indol-3-yl)acetate . This intermediate is then reacted with hydrazine hydrate to produce 2-(1H-indol-3-yl)acetohydrazide . The final step involves the cyclization of this intermediate with appropriate reagents to form the desired thiazolopyrimidine compound.
Chemical Reactions Analysis
Ethyl 2-[(1-allyl-1H-indol-3-yl)methylene]-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and thiazolopyrimidine rings, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The thiazolopyrimidine core may interact with nucleic acids or proteins, affecting cellular processes. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds include other thiazolopyrimidines and indole derivatives, such as:
- 1-(1-allyl-1H-indol-3-yl)-2-(ethylamino)-2-methyl-1-propanone hydrochloride
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- Various indole derivatives with antiviral, anticancer, and antimicrobial activities
Ethyl 2-[(1-allyl-1H-indol-3-yl)methylene]-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its unique combination of functional groups and the potential for diverse biological activities.
Properties
Molecular Formula |
C29H27N3O3S2 |
---|---|
Molecular Weight |
529.7 g/mol |
IUPAC Name |
ethyl (2Z)-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-2-[(1-prop-2-enylindol-3-yl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H27N3O3S2/c1-5-15-31-17-20(22-9-7-8-10-23(22)31)16-24-27(33)32-26(19-11-13-21(36-4)14-12-19)25(28(34)35-6-2)18(3)30-29(32)37-24/h5,7-14,16-17,26H,1,6,15H2,2-4H3/b24-16- |
InChI Key |
DFJGZFHHEAFSEC-JLPGSUDCSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C/C4=CN(C5=CC=CC=C54)CC=C)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CN(C5=CC=CC=C54)CC=C)S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CN(C5=CC=CC=C54)CC=C)S2)C |
Origin of Product |
United States |
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